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molecular formula C7H6O4 B8473006 5-[(Formyloxy)methyl]furfural

5-[(Formyloxy)methyl]furfural

Cat. No. B8473006
M. Wt: 154.12 g/mol
InChI Key: UHIPUIJTNVJGON-UHFFFAOYSA-N
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Patent
US08173700B2

Procedure details

Sodium borane (1.2 g, 32 mmol) was added to a solution of 5-formylfuran-2-yl-methyl formate (5.05 g, 30 mmol) in absolute ethanol (150 mL) at 0° C. Then it was warmed to room temperature and stirred for 48 hours. Then it was cooled to 0° C. and acidified with concentrated hydrochloric acid to pH 4 and then neutralized immediately with 5% sodium hydrogen carbonate solution. The mixture was filtered and the filtrate was evaporated to dryness under vacuum. The residue was taken up in ethanol (30 mL), filtered, and the filtrate was concentrated to dryness.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[Na].C([O:5][CH2:6][C:7]1[O:8][C:9]([CH:12]=[O:13])=[CH:10][CH:11]=1)=O.Cl.C(=O)([O-])O.[Na+]>C(O)C>[OH:5][CH2:6][C:7]1[O:8][C:9]([CH2:12][OH:13])=[CH:10][CH:11]=1 |f:0.1,4.5,^1:1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
5.05 g
Type
reactant
Smiles
C(=O)OCC=1OC(=CC1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
OCC1=CC=C(O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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